molecular formula C9H5F4N B1302404 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile CAS No. 239087-12-8

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1302404
CAS No.: 239087-12-8
M. Wt: 203.14 g/mol
InChI Key: HKCQBEWZJZKBQM-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5F4N and a molecular weight of 203.14 g/mol . It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical synthesis applications and is known for its unique reactivity due to the electron-withdrawing effects of the fluorine atoms.

Preparation Methods

The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. Major products formed from these reactions include amines, amides, esters, and oxidized aromatic compounds.

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing effects of the fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in chemical synthesis and research.

Properties

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCQBEWZJZKBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372172
Record name 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239087-12-8
Record name 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 239087-12-8
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